Propyl methanesulfonate

Description

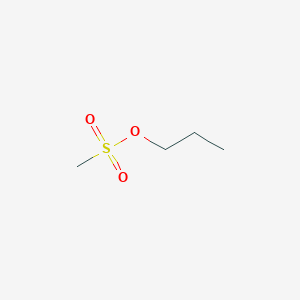

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

propyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S/c1-3-4-7-8(2,5)6/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKORSYDQYFVQNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4031770 | |

| Record name | Propyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-31-8 | |

| Record name | Propyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-propyl methane sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M6NKT0B5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Propyl Methanesulfonate

Advanced Synthesis Routes and Derivatization Strategies

The preparation of propyl methanesulfonate (B1217627) and its derivatives can be achieved through several synthetic pathways, each offering distinct advantages in terms of efficiency, selectivity, and applicability to complex molecular architectures.

Reaction of Propanol (B110389) with Methanesulfonyl Chloride: Mechanistic Considerations

A prevalent and efficient method for synthesizing propyl methanesulfonate involves the reaction of propanol with methanesulfonyl chloride (MsCl). gordon.edu This reaction is typically conducted under basic conditions, employing a base such as triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the hydrochloric acid (HCl) byproduct generated during the esterification. gordon.edu

The reaction mechanism commences with the nucleophilic attack of the oxygen atom from the propanol's hydroxyl group on the electrophilic sulfur atom of methanesulfonyl chloride. gordon.edu The presence of a base facilitates the deprotonation of the alcohol, enhancing its nucleophilicity. The subsequent departure of the chloride ion results in the formation of the this compound ester. For optimal results, the reaction is often carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) to ensure miscibility of the reactants. Maintaining a low temperature, typically around 0°C during the addition of reagents, is crucial to control the reaction rate and minimize the risk of sulfonate decomposition, which can occur at temperatures above 30°C. This method can achieve high yields, often in the range of 85–90%.

| Reactant | Role | Common Reagents/Conditions |

| Propanol | Nucleophile (source of propyl group) | n-Propanol |

| Methanesulfonyl Chloride | Electrophile (source of mesyl group) | MsCl |

| Base | HCl Scavenger | Triethylamine (TEA), Pyridine |

| Solvent | Reaction Medium | Dichloromethane (DCM), Tetrahydrofuran (THF) |

Protection Group Chemistry in this compound Synthesis, including Boc-Protection

In the synthesis of functionalized this compound derivatives, particularly those containing reactive functional groups like amines, protection group chemistry is indispensable. For instance, in the synthesis of derivatives from 3-aminopropanol, the amino group must be protected to prevent it from reacting with the methanesulfonyl chloride. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under basic and nucleophilic conditions and its facile removal under mild acidic conditions. chemblink.com

The synthesis of a Boc-protected this compound derivative typically involves a two-step sequence. chemblink.com First, the amino alcohol (e.g., 3-aminopropanol) is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form the Boc-protected amine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to convert the hydroxyl group into a methanesulfonate ester, yielding the final protected compound, such as 3-((tert-butoxycarbonyl)amino)this compound. The methanesulfonate group in this product serves as an excellent leaving group for subsequent nucleophilic substitution reactions, while the Boc group ensures that the amine functionality remains intact until it is selectively deprotected.

Synthesis of Chiral this compound Derivatives for Asymmetric Synthesis

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern pharmaceutical and fine chemical production. Chiral this compound derivatives are valuable intermediates in asymmetric synthesis. chemblink.comcymitquimica.com The preparation of these compounds typically starts from a chiral precursor, such as an enantiopure amino alcohol like (S)-alaninol. chemblink.com

The synthesis proceeds by first protecting the amine group of the chiral amino alcohol with a suitable protecting group, for example, a Boc group. chemblink.com The subsequent reaction of the hydroxyl group with methanesulfonyl chloride yields the chiral methanesulfonate ester. chemblink.com A key aspect of this transformation is that the reaction at the hydroxyl group does not break the existing carbon-oxygen bond of the chiral center. libretexts.org Consequently, the stereochemical integrity of the chiral center is preserved, resulting in the formation of the chiral this compound derivative with retention of configuration. libretexts.org These chiral building blocks are highly reactive electrophiles, with the mesylate group acting as an efficient leaving group, enabling their use in stereoselective transformations to create new chiral amines, amino acids, and other complex nitrogen-containing compounds. chemblink.com

| Starting Material | Key Transformation | Product Application |

| (S)-alaninol | Boc-protection followed by mesylation | Synthesis of chiral amines and amino acids |

| Chiral Alcohols | Conversion to mesylate with retention of configuration | Versatile intermediates in asymmetric synthesis |

Microwave-Assisted Preparation Techniques for Sulfonate Esters

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. The application of microwave irradiation in the synthesis of sulfonate esters offers several advantages over conventional heating methods, including significantly reduced reaction times, improved yields, and often cleaner reactions with fewer by-products. researchgate.netresearchgate.netugm.ac.id

In microwave-assisted synthesis, the reaction mixture is subjected to microwave energy, which leads to rapid and uniform heating. This can drive reactions to completion in minutes, whereas conventional methods might require hours. researchgate.netits.ac.id For example, the synthesis of various sulfonamides from sulfonate esters and amines has been shown to proceed efficiently under microwave irradiation, often without the need for subsequent chromatographic purification. researchgate.net Similarly, the direct synthesis of sulfonamides from sulfonic acids is facilitated by microwaves, making the process more cost-effective and milder. researchgate.net This methodology can be extended to the preparation of sulfonate esters like this compound, potentially offering a more efficient and environmentally friendly synthetic route.

Chemical Reactivity and Mechanistic Studies

The chemical utility of this compound is dominated by the reactivity of the methanesulfonyl (mesyl) group, which functions as an excellent leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions of the Methanesulfonyl Group (SN1/SN2 Mechanisms)

This compound readily undergoes nucleophilic substitution reactions, where a nucleophile replaces the methanesulfonate group. The methanesulfonate anion is a very stable species due to the delocalization of the negative charge across the three oxygen atoms, making it an excellent leaving group. libretexts.orgorganic-chemistry.org These substitution reactions can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). organic-chemistry.orgmasterorganicchemistry.com

The SN2 mechanism is a single, concerted step where the nucleophile attacks the carbon atom bearing the methanesulfonate group from the backside, simultaneously displacing the leaving group. masterorganicchemistry.comchemistnotes.com This process leads to an inversion of the stereochemical configuration at the carbon center. organic-chemistry.orgchemistnotes.com For primary substrates like this compound, the SN2 pathway is generally favored because there is minimal steric hindrance to hinder the backside attack of the nucleophile. quizlet.com

The SN1 mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.comyoutube.com In the second step, the nucleophile rapidly attacks the planar carbocation. organic-chemistry.org This mechanism is more common for tertiary substrates, as they can form more stable carbocations. quizlet.com For this compound, which is a primary ester, the formation of a primary carbocation is highly unfavorable, making the SN1 pathway less likely under typical conditions. masterorganicchemistry.com

The choice between the SN1 and SN2 pathway is influenced by several factors, including the structure of the alkyl group, the strength of the nucleophile, the nature of the solvent, and the leaving group's ability. organic-chemistry.orgquizlet.com Polar aprotic solvents tend to favor SN2 reactions, while polar protic solvents can stabilize the carbocation intermediate, favoring SN1 reactions. quizlet.comyoutube.com

| Mechanism | Substrate Preference | Stereochemistry | Solvent Effect | Nucleophile |

| SN2 | Methyl > Primary > Secondary | Inversion of configuration | Favored by polar aprotic solvents | Rate depends on nucleophile concentration |

| SN1 | Tertiary > Secondary | Racemization | Favored by polar protic solvents | Rate is independent of nucleophile concentration |

Hydrolysis Kinetics and Environmental Implications

The stability of this compound in aqueous environments is a critical factor for both its application in synthesis and its environmental impact. Its hydrolysis, the reaction with water, leads to the formation of propanol and methanesulfonic acid.

Hydrolysis Kinetics

Detailed kinetic studies on the hydrolysis of straight-chain alkyl methanesulfonates in water have been conducted. Research by R.E. Robertson provided precise rate data for n-propyl methanesulfonate at various temperatures. researchgate.netcymitquimica.com The hydrolysis reaction follows first-order kinetics and is not significantly catalyzed by acid or base under neutral to moderately acidic or basic conditions. ontosight.aimasterorganicchemistry.commdpi.com The rate of hydrolysis is primarily dependent on temperature.

The thermodynamic parameters for the activation process of n-propyl methanesulfonate hydrolysis have been calculated, providing insight into the reaction mechanism. researchgate.netcymitquimica.com These values are consistent with a mechanism involving the fission of the carbon-oxygen bond. researchgate.net

| Temperature (°C) | Rate Constant (k) x 105 (s-1) |

|---|---|

| 39.988 | 1.443 |

| 49.829 | 4.272 |

| 59.782 | 11.83 |

| 69.754 | 30.73 |

Data sourced from Robertson, R. E. (1961). researchgate.netcymitquimica.com

Environmental Implications

The primary environmental concern surrounding this compound stems from its nature as an alkylating agent. Alkylating agents can react with nucleophilic sites in biological macromolecules, most notably DNA. This reactivity is the basis for its classification as a genotoxic substance, as the alkylation of DNA bases can lead to mutations. nih.gov

Safety data sheets for this compound often state that it may cause long-lasting harmful effects to aquatic life, although specific ecotoxicity data is frequently listed as unavailable. ontosight.ai Its persistence in the environment is linked to its rate of hydrolysis. While the hydrolysis half-life is relatively long at neutral pH and room temperature, the rate increases significantly with temperature. cymitquimica.comnih.gov Due to its genotoxic potential, handling and disposal of this compound require significant precautions to prevent environmental release. ontosight.ai

Alkylation Reactivity Profiles: Comparative Analysis with Other Alkyl Sulfonates

This compound is a member of the alkyl sulfonate family, which are widely used as alkylating agents in organic synthesis due to the excellent leaving group ability of the sulfonate moiety. pitt.edu Its reactivity is best understood by comparing it with other simple alkyl methanesulfonates, such as methyl, ethyl, and isothis compound.

The reactivity and mechanism of nucleophilic substitution (SN) for these compounds are strongly influenced by the structure of the alkyl group. masterorganicchemistry.comwikipedia.org

Methyl and Ethyl Methanesulfonate: These primary sulfonates are highly reactive towards SN2 reactions. The unhindered nature of the methyl and ethyl groups allows for easy backside attack by a nucleophile. masterorganicchemistry.com

n-Propyl Methanesulfonate: As a primary alkyl sulfonate, its reactivity is similar to the ethyl analogue, proceeding predominantly through an SN2 mechanism. The rate of SN2 reaction for n-propyl substrates is slightly slower than for ethyl substrates due to a minor increase in steric hindrance. ulethbridge.ca

Isothis compound: This secondary sulfonate represents a significant shift in reactivity. The increased steric hindrance at the secondary carbon makes SN2 reactions much slower. Concurrently, the stability of the secondary carbocation intermediate is greater than that of a primary one, allowing the SN1 mechanism to become more competitive. researchgate.netnih.gov Isothis compound is known to have a higher degree of SN1 character in its reactions compared to its primary isomers. nih.gov

This mechanistic difference has profound biological consequences. The genotoxicity of alkylating agents is related to their ability to alkylate specific sites on DNA, particularly the O6-position of guanine (B1146940). The reaction mechanism (SN1 vs. SN2) influences this site selectivity. Isothis compound is reported to be a more potent mutagen than its n-propyl isomer, a difference attributed to its greater SN1 character, which favors alkylation at oxygen atoms in DNA, and the subsequent difficulty of cellular repair mechanisms in recognizing and removing the bulky isopropyl adduct. nih.govresearchgate.net

| Compound | Alkyl Group Structure | Primary Reaction Mechanism | Relative SN2 Reactivity | Notes on Genotoxicity |

|---|---|---|---|---|

| Methyl methanesulfonate | Methyl (CH3) | SN2 | Highest | Potent mutagen, primarily SN2-type alkylation. researchgate.net |

| Ethyl methanesulfonate | Ethyl (CH3CH2) | SN2 | High | Classic mutagen, mixed SN1/SN2 character but predominantly SN2. researchgate.net |

| n-Propyl methanesulfonate | n-Propyl (CH3CH2CH2) | SN2 | Moderate | Weaker mutagen than isopropyl isomer; acts via SN2. nih.gov |

| Isothis compound | Isopropyl ((CH3)2CH) | Mixed SN1/SN2, significant SN1 | Low | Very potent mutagen due to high SN1 character and poor repair of adducts. nih.govresearchgate.net |

Molecular Mechanisms of Interaction with Biomolecules

DNA Alkylation Mechanisms and Adduct Formation

Propyl methanesulfonate (B1217627) reacts with DNA, forming various adducts that can lead to mutations and cellular damage. cymitquimica.commdpi.com The primary mechanism involves nucleophilic attack by atoms in the DNA bases and phosphate (B84403) backbone on the electrophilic carbon of the propyl group.

The most reactive nucleophilic site in DNA is the N7 position of guanine (B1146940). nih.gov However, alkylation also occurs at other sites, including the O6 position of guanine, the N3 position of adenine (B156593), and the phosphate backbone. mdpi.comresearchgate.netwikipedia.org While N7-guanine adducts are the most frequent, O6-alkylguanine adducts are considered the most critical type of DNA alkylation damage due to their high mutagenicity. nih.govresearchgate.net Alkylation can also occur at the N1, N3, and N7 positions of adenine and the N3 position of cytosine. mdpi.com The formation of 7-propyl guanine has been discovered in DNA samples exposed to propyl methanesulfonate. nih.gov

Here is a summary of the primary DNA alkylation sites for agents like this compound:

| DNA Base | Primary Alkylation Sites |

|---|---|

| Guanine | N7, O6, N1 |

| Adenine | N1, N3, N7 |

| Cytosine | N3 |

This table is based on general knowledge of DNA alkylating agents and specific findings for related compounds.

The structure of the alkyl group influences the reaction mechanism and, consequently, the pattern of DNA alkylation. For instance, isothis compound, an isomer of n-propyl methanesulfonate, exhibits a higher degree of SN1 reaction character. researchgate.net This difference in reaction mechanism can affect the relative amounts of N-alkylation versus O-alkylation. researchgate.net The bulkier isopropyl group in isothis compound appears to hinder its recognition and repair by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), leading to higher cytotoxicity compared to n-propyl methanesulfonate. nih.gov This suggests that the stereochemistry of the propyl group can significantly impact the biological consequences of the DNA damage.

In addition to the bases, the phosphate groups of the DNA backbone can be alkylated, leading to the formation of phosphotriesters. acs.orgmdpi.comencyclopedia.pub This type of damage can alter the structural integrity of the DNA helix. While less is known about the specific biological consequences of phosphotriester formation by this compound compared to base alkylation, it represents another potential mechanism of its genotoxicity.

The alkylating potency and mutagenic effects of alkyl methanesulfonates vary with the size of the alkyl group. Generally, the mutagenicity of these compounds is influenced by their reaction kinetics (SN1 vs. SN2) and the cell's ability to repair the specific adducts formed. researchgate.net

Methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) are well-studied SN2-type alkylating agents that primarily methylate and ethylate DNA, respectively. mdpi.comnih.gov MMS predominantly methylates N7-guanine and N3-adenine. wikipedia.org EMS also alkylates guanine, leading to the formation of O6-ethylguanine, which can cause G:C to A:T transition mutations. wikipedia.org Studies comparing this compound with its methyl and ethyl counterparts have shown that increasing the length of the alkyl group can alter the biological activity. oup.com For example, the genotoxicity of isothis compound is considered more potent than that of MMS and EMS. nih.govresearchgate.net

A comparative overview of the reactivity of these compounds is presented below:

| Compound | Primary Reaction Type | Key DNA Adducts |

|---|---|---|

| Methyl Methanesulfonate (MMS) | SN2 | N7-methylguanine, N3-methyladenine wikipedia.orgmdpi.com |

| Ethyl Methanesulfonate (EMS) | SN2 | O6-ethylguanine wikipedia.org |

| n-Propyl Methanesulfonate | Mixed SN1/SN2 | 7-propyl guanine nih.gov |

This table synthesizes information from multiple sources to provide a comparative view.

Protein Alkylation and Functional Consequences

Besides DNA, proteins are also targets for alkylation by this compound. The nucleophilic side chains of amino acids such as cysteine, histidine, and lysine (B10760008) can react with the electrophilic propyl group.

There is evidence that protein alkylation, particularly of proteins in the mitotic spindle apparatus, can lead to disturbances in cell division. nih.gov The spindle apparatus, composed of microtubules and associated proteins, is essential for the proper segregation of chromosomes during mitosis. nih.gov Alkylation of key spindle proteins can disrupt their function, leading to mitotic errors. nih.gov Structurally bulky methanesulfonates have been shown to have a higher potency for inducing micronuclei, which is thought to be due to greater disruption of mitosis following the alkylation of spindle apparatus proteins. researchgate.netnih.gov This suggests that this compound could interfere with the function of proteins crucial for spindle formation and dynamics, such as kinesin spindle proteins or the Nuclear Mitotic Apparatus (NuMA) protein. nih.govfrontiersin.org

Enzyme Mechanism Studies and Biomolecule Modifications

This compound and its derivatives are valuable in biochemical research for probing enzyme mechanisms and modifying biomolecules such as proteins, DNA, and RNA. cas.cz The compound's ability to alkylate nucleophilic sites on these molecules underpins its utility. nih.govcas.cz

The primary mechanism of action involves the transfer of a propyl group to nucleophilic centers in biomolecules, such as the nitrogen and oxygen atoms in DNA bases, and sulfur or nitrogen atoms in amino acid residues of proteins. nih.govcas.cz For instance, studies on barley seeds treated with this compound demonstrated the alkylation of DNA, RNA, and proteins within the embryo cells. cas.cz

A significant area of study involves the differential repair of DNA adducts by cellular enzymes. Research comparing n-propyl methanesulfonate (nPMS) with its isomer, isothis compound (IPMS), has provided critical insights into the specificity of DNA repair enzymes. The O6-alkylguanine DNA adducts formed by nPMS (O6-n-propyl dG) are recognized and repaired by the enzyme O6-alkylguanine-DNA alkyltransferase (MGMT). nih.gov In contrast, the bulkier isopropyl adduct formed by IPMS is poorly recognized by MGMT. nih.govoncotarget.comnih.gov This differential recognition and repair by MGMT highlights how the structure of the alkyl group dictates the interaction with an enzyme's active site, leading to vastly different biological outcomes. nih.gov

Furthermore, derivatives of this compound are synthesized to create specific inhibitors for enzyme studies. For example, compounds derived from 3-((tert-butoxycarbonyl)amino)this compound have been used to generate inhibitors of ROCK1 and ROCK2, which are serine/threonine kinases. Similarly, other derivatives have been used to study the inhibition of cytochrome P450 enzymes, which are crucial for metabolism. These applications demonstrate how this compound serves as a foundational molecule for developing probes to investigate enzyme function and metabolic pathways.

Table 1: Research Applications of this compound in Biomolecule Modification

| Application Area | Description | Research Findings | Citations |

|---|---|---|---|

| DNA Alkylation Studies | Investigation of DNA adduct formation and repair. | n-Propyl methanesulfonate forms O6-n-propyl dG adducts that are efficiently repaired by the MGMT enzyme. | nih.gov |

| Protein Alkylation Studies | Modification of proteins to study their function and cellular pathways. | Alkylation of mitotic spindle proteins by methanesulfonates can lead to disturbances in mitosis. | nih.gov |

| Enzyme Inhibition | Synthesis of derivatives to act as specific enzyme inhibitors. | Derivatives have been used to create inhibitors for ROCK1, ROCK2, and cytochrome P450 enzymes. | |

| Bioconjugation | Used as an intermediate in synthesizing peptide and protein conjugates. | The methanesulfonate group facilitates nucleophilic substitution, allowing for the attachment of the propyl chain to other molecules. | |

| Parasitology Research | Evaluation of derivatives for anti-parasitic activity. | Certain derivatives showed potent trypanocidal activity against Trypanosoma brucei. |

Impact on Cellular Processes Beyond DNA Damage

The biochemical modifications induced by this compound trigger a cascade of effects on various cellular processes that extend beyond the initial DNA lesion. The alkylation of proteins and other biomolecules can disrupt fundamental cellular activities and signaling pathways. nih.gov

One of the most direct impacts is the disruption of mitosis. nih.gov Studies with structurally related methanesulfonates have shown that alkylation of proteins within the mitotic spindle apparatus can interfere with its function, leading to a higher incidence of micronuclei. nih.gov This indicates that protein alkylation, independent of direct DNA damage, can be a primary mechanism for inducing chromosomal instability. nih.gov

The cellular response to alkylating agents like this compound can also involve the activation of broad stress response pathways. While detailed studies on this compound are specific, research on the related compound methyl methanesulfonate (MMS) shows that alkylating damage can induce reactive oxygen species (ROS), leading to oxidative stress. umsha.ac.irresearchgate.net This oxidative stress, in turn, can cause widespread protein damage, triggering cellular responses such as the upregulation of the ubiquitin-proteasome system to degrade damaged proteins and the activation of autophagy to clear dysfunctional cellular components. umsha.ac.irresearchgate.net

Furthermore, the cell's ability to repair specific DNA adducts has profound implications for downstream cellular processes. The inefficient repair of certain adducts, as seen with the isomer isothis compound, leads to the accumulation of unrepaired DNA damage. nih.govoncotarget.com This can trigger cell death pathways and activate other DNA repair systems, such as the Fanconi Anemia (FANC) pathway, which is pivotal in preventing cell death and micronucleus formation in response to the damage. nih.govoncotarget.comnih.gov The differential repair of n-propyl adducts versus isopropyl adducts by the MGMT enzyme directly influences whether a cell survives or undergoes apoptosis, demonstrating a critical link between a specific enzyme-substrate interaction and the ultimate fate of the cell. nih.govoncotarget.com There is also evidence to suggest that such compounds can modulate cell signaling pathways, impacting a wide range of cellular responses. ontosight.ai

Table 2: Cellular Processes Influenced by this compound and Related Alkylating Agents

| Cellular Process | Impact | Mechanism | Citations |

|---|---|---|---|

| Mitosis | Disruption of cell division and induction of micronuclei. | Alkylation of proteins in the mitotic spindle apparatus. | nih.gov |

| Cell Fate (Survival/Apoptosis) | Triggers cell death when DNA adducts are not properly repaired. | Inefficient repair of O6-alkylguanine adducts by MGMT leads to double-strand breaks and apoptosis, often involving the FANC pathway. | nih.govoncotarget.comnih.gov |

| Proteostasis | Induction of proteotoxic stress responses. | Alkylating agents like MMS can cause oxidative stress and protein damage, activating the ubiquitin-proteasome system and autophagy. | umsha.ac.irresearchgate.net |

| Cell Signaling | Potential modulation of cellular signaling pathways. | Structural characteristics of the compound can influence signaling cascades and cellular responses. | ontosight.ai |

Genotoxicity and Mutagenicity Research

In Vitro Genotoxicity Assessments

In vitro assays provide a controlled environment to investigate the direct interaction of propyl methanesulfonate (B1217627) with cellular and genetic material, revealing fundamental mechanisms of its genotoxicity.

The Ames test, a bacterial reverse mutation assay, is widely used to assess the mutagenic potential of chemical compounds. For methanesulfonates, a clear correlation has been established between their alkylating activity and their mutagenic potency in this test.

Research on a range of methanesulfonic acid esters, including propyl methanesulfonate, has shown that they are positive for mutagenicity in the Salmonella typhimurium strain TA100, both with and without metabolic activation. future4200.com The mutagenic potential of these compounds is closely linked to their chemical reaction mechanism, specifically their SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) reactivity. nih.gov

Studies have demonstrated a strong correlation between SN1 reactivity and mutagenicity in S. typhimurium. nih.gov The secondary methanesulfonates, such as isothis compound (IPMS), which exhibit high SN1 reactivity, show the highest mutagenic effects in strains TA1535 and TA100. researchgate.net The mutagenic potency was found to increase with rising SN1 activity, reaching a peak with isothis compound. nih.gov This suggests that the primary mechanism for mutagenicity in the Ames test is O-alkylation of DNA bases, a lesion known to be highly pro-mutagenic. researchgate.netnih.gov

| Compound Group | Alkylating Activity (Reactivity) | Ames Test Response (S. typhimurium TA100) | Correlation |

| Primary Methanesulfonates | Low SN1, High SN2 | Low mutagenic potential | Poor correlation with SN2 |

| Secondary Methanesulfonates (e.g., Isothis compound) | High SN1 | High mutagenic potential | Good correlation with SN1 |

| "Activated" Methanesulfonates (e.g., Benzyl) | High SN1 and SN2 | High mutagenic potential | Correlates with reactivity |

Micronucleus (MN) assays, conducted in mammalian cells, are used to detect chromosomal damage. This compound and its isomers are known to induce micronuclei, but the underlying mechanism appears to differ from that causing point mutations in the Ames test.

Studies using chicken DT40 and human TK6 cell lines revealed that cells deficient in the Fanconi anemia (FANC) DNA repair pathway are highly sensitive to isothis compound (IPMS). nih.govoncotarget.com The isopropyl form of the compound is poorly recognized by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT), which normally repairs O-alkylated guanine (B1146940). nih.govoncotarget.com This lack of repair leads to the persistence of DNA adducts, causing DNA double-strand breaks and subsequent micronucleus formation. nih.gov In contrast, n-propyl methanesulfonate (nPMS) is more readily repaired by MGMT; inhibiting MGMT increases the frequency of micronuclei induced by nPMS but has no effect on the frequency for IPMS. nih.govoncotarget.com

The SOS Chromotest is a bacterial assay that measures the induction of the SOS DNA repair system in Escherichia coli as an indicator of primary DNA damage. psu.edu Alkylating agents like this compound are known to cause DNA damage that triggers this response. nih.gov

Studies involving 14 different methanesulfonates found that compounds with high SN1 reactivity, such as isothis compound, were potent inducers of the SOS response. researchgate.netresearchgate.net This indicates that O6-alkylation of guanine is a key lesion for triggering the SOS pathway. researchgate.net However, the response in DNA repair-deficient bacterial strains suggests that other alkylation sites, which are repaired by the base excision repair system, also contribute significantly to the induction of SOS repair. researchgate.netresearchgate.net The SOS-inducing capacity of alkylating agents can be enhanced in bacterial strains with a deficient mismatch repair system, highlighting the role of this pathway in processing the DNA damage caused by these compounds. nih.gov

The Thymidine (B127349) Kinase (TK) mutation assay in mammalian cells can differentiate between different types of genetic events based on the colony size of the resulting mutants. Normally growing (NG) mutants are typically associated with point mutations within the TK gene, while slowly growing (SG) mutants often result from gross structural changes, such as deletions, that affect adjacent genes. medwinpublishers.com

A study of n-alkyl methanesulfonates (AMS) in human lymphoblastoid WTK1 cells investigated the types of mutations induced by compounds with varying alkyl chain lengths. medwinpublishers.com The results showed that n-propyl methanesulfonate (PMS), along with methyl and ethyl methanesulfonate, primarily induced NG mutants. medwinpublishers.com These compounds did not cause a significant increase in SG mutants, indicating that they act predominantly as point mutagens. medwinpublishers.com In contrast, AMS with longer alkyl chains (four carbons or more) induced a significant number of SG mutants, suggesting they form bulkier DNA adducts that lead to more extensive chromosomal damage. medwinpublishers.com This distinction classifies this compound as a clastogen that induces point mutations rather than large structural rearrangements at the TK locus.

| Compound | Predominant Mutant Type | Implied Genetic Damage |

| Methyl Methanesulfonate (MMS) | Normally Growing (NG) | Point Mutations |

| Ethyl Methanesulfonate (EMS) | Normally Growing (NG) | Point Mutations |

| n-Propyl Methanesulfonate (PMS) | Normally Growing (NG) | Point Mutations |

| n-Butyl Methanesulfonate (BMS) | Slowly Growing (SG) | Gross Structural Changes |

| n-Pentyl Methanesulfonate (PeMS) | Slowly Growing (SG) | Gross Structural Changes |

In Vivo Mutagenicity Studies

In vivo studies in rodent models are essential for understanding the mutagenic effects of a compound in a whole organism, considering metabolic and detoxification processes.

The Pig-a gene mutation assay is an in vivo test that measures gene mutations in red blood cells and reticulocytes. Studies using isothis compound (IPMS) in Wistar Han rats have provided valuable data on dose-response relationships and helped establish a no-effect level. nih.govresearchgate.net

In a 28-day subchronic study, a No Observed Effect Level (NOEL) for mutagenicity was determined to be 0.25 mg/kg/day for IPMS. nih.govresearchgate.net This study, along with an acute exposure study, also investigated the dose-response curve. nih.gov A comparison of the mutant frequencies from the acute and subchronic protocols suggested a potential sublinear dose-response relationship, which implies that the mutagenic effect might be less than additive at lower doses; however, this observation was not statistically substantiated. nih.govresearchgate.net The maximum mutant response in red blood cells was observed approximately 28 days after the final administration in both acute and subchronic protocols. nih.gov The Pig-a assay has proven to be a practical tool for assessing dose-response relationships for direct-acting mutagens like this compound. nih.gov

DNA Repair in Spermatogenic Stages following this compound Exposure

This compound (PMS) is an alkylating agent that has been shown to induce DNA damage and elicit DNA repair responses in various stages of spermatogenesis in male mice. nih.govosti.gov Studies using testicular injections of radiolabeled thymidine ([3H]dT) have demonstrated that PMS can induce unscheduled DNA synthesis (UDS), a hallmark of DNA excision repair, in early spermatid stages. nih.gov This repair activity is detectable within one hour of PMS administration, indicating that the compound rapidly reaches the germ cells and produces repairable lesions. nih.gov

The level of DNA repair in early spermatids shows a dose-dependent relationship with PMS exposure, with a linear increase in UDS observed with increasing doses of the chemical. nih.gov Research comparing PMS with its chemical homologs, methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isothis compound (IMS), found that at equimolar doses, PMS was less effective at inducing DNA repair than MMS and EMS, but more effective than IMS. nih.gov The repair process initiated by PMS in early spermatids is not a short-lived phenomenon; detectable levels of repair persist for at least three days post-treatment. nih.gov This prolonged repair activity is likely due to the finite rate of the repair process rather than the continuous formation of new DNA adducts. nih.gov

The sensitivity of detecting DNA repair in germ cells is noteworthy, as UDS can be observed at doses of PMS that are 5 to 10 times lower than those required to produce other genetic endpoints like dominant lethal mutations or translocations. nih.gov This highlights the utility of monitoring DNA repair as a sensitive biomarker for genotoxic effects in male germ cells.

Chromosomal Aberrations and Sister Chromatid Exchanges

This compound is recognized for its genotoxic potential, which includes the induction of chromosomal aberrations and sister chromatid exchanges (SCEs). Research has demonstrated that treatment with PMS can lead to an increased frequency of both chromosomal aberrations and SCEs in mammalian cells. These events are indicators of DNA damage and the subsequent cellular responses. Chromosomal aberrations represent structural changes to chromosomes, while SCEs are the result of the exchange of genetic material between two identical sister chromatids. The induction of these phenomena by PMS underscores its ability to interact with and alter the genetic material of the cell.

Dominant Lethal Mutations in Mammalian Systems

This compound is a known inducer of dominant lethal mutations in male mice, a type of genetic damage that results in embryonic death. nih.govnih.gov The induction of these mutations is highly dependent on the spermatogenic stage exposed to the chemical. nih.gov Research has consistently shown that n-propyl methanesulfonate (nPMS) primarily induces dominant lethal mutations in spermatozoa and spermatids, which are late-stage germ cells. nih.gov In contrast, earlier germ cell stages, such as spermatocytes, appear to be less susceptible to the induction of dominant lethal mutations by nPMS. nih.govresearchgate.net

The frequency of dominant lethal mutations induced by nPMS does not show a typical dose-dependent increase across all germ cell stages. nih.gov Instead, its effect is largely restricted to the post-meiotic stages of spermatogenesis. nih.gov This specificity in the response of different germ cell stages is a critical aspect of the mutagenic profile of this compound.

DNA Repair Pathways in Response to this compound-Induced Damage

The cellular response to DNA damage induced by this compound involves several key DNA repair pathways. These pathways are crucial for recognizing and removing the alkylated bases, thereby mitigating the genotoxic and mutagenic effects of the compound.

Base Excision Repair (BER) Mechanisms for Alkylated Bases

Base Excision Repair (BER) is a primary DNA repair pathway responsible for correcting small, non-helix-distorting base lesions, including those caused by alkylating agents like this compound. nih.gov The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. nih.gov For alkylated bases, such as those formed by PMS, the N-methylpurine-DNA glycosylase (MPG), also known as alkyladenine glycosylase (AAG), is a key enzyme that recognizes and removes N-methylated purines like N7-methylguanine and N3-methyladenine. nih.govmdpi.com

Studies have shown that for n-alkyl methanesulfonates, the removal of bases alkylated by n-alkyl groups with up to five carbons is handled by the BER pathway. researchgate.net This suggests that the propyl group introduced by PMS would result in lesions that are substrates for BER. researchgate.net The process continues with an AP (apurinic/apyrimidinic) endonuclease cutting the DNA backbone at the abasic site, followed by DNA polymerase filling the gap and DNA ligase sealing the nick. nih.gov

Nucleotide Excision Repair (NER) for Bulky Adducts

Nucleotide Excision Repair (NER) is a versatile DNA repair system that primarily deals with bulky DNA adducts that cause significant distortion to the DNA helix. nih.govaopwiki.org While BER is the main pathway for smaller alkyl adducts, the role of NER in repairing damage from alkylating agents like this compound is also considered, particularly for larger alkyl groups. researchgate.netresearchgate.netcancer.gov

Research using the comet assay has indicated that NER is involved in the removal of bases alkylated by n-alkyl groups with four or more carbons. researchgate.net This suggests that for alkylating agents with longer carbon chains, the resulting adducts may be bulky enough to be recognized and repaired by the NER machinery. researchgate.net For this compound, with its three-carbon chain, the involvement of NER might be at the borderline, with both BER and NER potentially playing a role. researchgate.net The NER pathway involves the recognition of the lesion, unwinding of the DNA around the damage, excision of the damaged oligonucleotide by endonucleases, synthesis of a new DNA strand by a polymerase, and ligation. nih.gov

Mismatch Repair (MMR) System Involvement in Response to O6-Alkylation

The Mismatch Repair (MMR) system is primarily responsible for correcting base-base mismatches and small insertion-deletion loops that arise during DNA replication and recombination. mdpi.comnih.gov In the context of this compound-induced damage, the MMR system becomes particularly relevant in response to the formation of O6-alkylguanine adducts. mdpi.commdpi.com

Role of O6-Methylguanine-DNA Methyltransferase (MGMT) in Repair Specificity

O6-methylguanine-DNA methyltransferase (MGMT) is a crucial DNA repair protein that plays a pivotal role in protecting the genome from the mutagenic effects of certain alkylating agents. science.govimrpress.comnih.gov Its primary function is to remove alkyl groups from the O6 position of guanine, a common site of DNA damage caused by such compounds. science.govimrpress.comunimedizin-mainz.de This direct reversal of damage prevents the mispairing of the alkylated guanine with thymine (B56734) during DNA replication, thereby averting G:C to A:T transition mutations. science.gov The repair process involves the transfer of the alkyl group to a cysteine residue within the MGMT protein itself, a suicidal mechanism that inactivates the protein. science.gov

The genotoxic potential of this compound and its isomer, isothis compound (IPMS), is significantly influenced by the specificity of the MGMT repair system. Research indicates that the cytotoxic and mutagenic effects of these compounds are linked to the formation of O6-propylguanine and O6-isopropylguanine adducts in the DNA. oncotarget.com However, the efficiency with which MGMT recognizes and repairs these adducts varies.

Studies have shown that O6-propyl guanine adducts are poorly recognized by MGMT. This is even more pronounced with the branched-chain isomer, as isopropyl dG is less likely to be a substrate for MGMT. nih.govresearchgate.net The structural hindrance of the isopropyl group appears to allow it to evade recognition by the MGMT enzyme, leading to higher levels of unrepaired DNA damage and consequently, greater cytotoxicity compared to its straight-chain counterpart, n-propyl methanesulfonate (nPMS). nih.govnih.gov

To further elucidate the role of MGMT, experiments involving the inhibition of the enzyme have been conducted. Pre-treatment of cells with O6-benzylguanine (O6BG), a known inhibitor of MGMT, resulted in an increased frequency of micronuclei (a marker of chromosomal damage) in cells treated with nPMS. nih.govresearchgate.net In contrast, this pre-treatment did not affect the micronucleus frequency in cells exposed to IPMS, providing strong evidence that the damage induced by IPMS largely escapes repair by MGMT. nih.govresearchgate.net This differential repair capacity underscores the importance of the alkyl group's structure in determining the genotoxic outcome.

| Compound | MGMT Recognition | Effect of MGMT Inhibition (with O6BG) on Micronucleus Frequency | Reference |

| n-Propyl methanesulfonate (nPMS) | Partially recognized | Increased | nih.govresearchgate.net |

| Isothis compound (IPMS) | Poorly recognized/Evades recognition | No significant increase | nih.govresearchgate.netnih.gov |

Fanconi Anemia (FANC) Pathway and Sensitivity to DNA Damage

The Fanconi Anemia (FANC) pathway is a complex DNA repair network essential for maintaining genomic stability, particularly in response to DNA interstrand crosslinks (ICLs) and other forms of DNA damage that can stall or collapse DNA replication forks. nih.govfanconi.org The pathway involves a number of proteins that work in a coordinated manner to resolve DNA lesions. fanconi.org A key event in the activation of the FANC pathway is the monoubiquitination of the FANCD2 and FANCI proteins, which then coordinate downstream repair processes. nih.govfanconi.org

Research has demonstrated that a functional FANC pathway is critical for the tolerance and repair of DNA damage induced by this compound. Studies using both chicken DT40 and human TK6 cell lines have revealed that cells with a deficient FANC pathway exhibit significantly higher sensitivity to isothis compound (IPMS) compared to cells with a functional pathway. oncotarget.comnih.govnih.gov This hypersensitivity is not as pronounced with other alkylating agents like methyl methanesulfonate (MMS) or ethyl methanesulfonate (EMS), suggesting a specific and crucial role for the FANC pathway in addressing the type of damage caused by IPMS. nih.govresearchgate.netnih.gov

The increased sensitivity of FANC-deficient cells to IPMS is manifested in several ways, including increased cytotoxicity and a higher frequency of micronucleus induction. nih.govnih.gov The unrepaired DNA lesions resulting from IPMS exposure, particularly the O6-isopropyl dG adducts that are poorly repaired by MGMT, are thought to lead to the formation of double-strand breaks during DNA replication. nih.govnih.gov The FANC pathway is believed to play a pivotal role in the repair of these breaks. nih.gov In the absence of a functional FANC pathway, these double-strand breaks persist, leading to chromosomal instability, micronucleus formation, and ultimately, cell death. nih.govnih.gov

Studies have shown that deficiencies in various components of the FANC pathway, including FANCD2, FANCI, FANCG, and FANCL, all lead to hypersensitivity to IPMS. nih.gov This highlights the importance of the entire FANC core complex and the subsequent monoubiquitination of FANCD2 in mitigating the genotoxic effects of this compound. nih.gov

| Cell Line Type | Sensitivity to Isothis compound (IPMS) | Outcome of IPMS Exposure | Reference |

| Wild-Type (Functional FANC Pathway) | Normal | Effective repair of DNA damage | nih.govnih.gov |

| FANC-Deficient | Hypersensitive | Increased cytotoxicity, higher frequency of micronuclei, increased double-strand breaks | oncotarget.comnih.govnih.gov |

Carcinogenicity Studies and Tumorigenesis Mechanisms

Tumorigenic Potential in Experimental Animal Models

Experimental studies have demonstrated the tumorigenic potential of propyl methanesulfonate (B1217627) in animal models. Research has shown that n-alkyl methanesulfonates, including PMS, can induce mutations. Specifically, n-alkyl methanesulfonates with alkyl groups of three to seven carbons, which includes propyl methanesulfonate, have been shown to induce normally growing (NG) mutants in human lymphoblastoid WTK1 cells. medwinpublishers.com The induction of these mutations is an indicator of genotoxic potential, which is often linked to carcinogenicity.

Further research has explored the transgenerational effects of chemicals like this compound in mice. jst.go.jp While specific tumor induction data for this compound from these particular studies is not detailed, the inclusion of PMS in studies on heritable genetic damage underscores its recognition as a potent mutagen with the potential for long-term adverse health effects, including cancer. jst.go.jp The ability of such chemicals to cause persistent hypersensitivity in offspring to subsequent tumor development highlights a potential indirect mechanism for carcinogenicity. jst.go.jp

Table 1: Summary of Tumorigenic and Mutagenic Findings for this compound in Experimental Models

| Experimental Model | Finding | Reference |

| Human lymphoblastoid WTK1 cells | Induced normally growing (NG) mutants. | medwinpublishers.com |

| Mice (transgenerational studies) | Investigated for genotoxic potency and potential for heritable effects. | jst.go.jp |

Mechanistic Links between DNA Alkylation, Gene Mutation, and Carcinogenesis

The carcinogenicity of this compound is intrinsically linked to its ability to act as a DNA alkylating agent. annualreviews.orgmdpi.com Alkylating agents like PMS can covalently modify DNA bases, leading to mutations if the DNA damage is not properly repaired. annualreviews.orgmdpi.com

The primary mechanism involves the transfer of its propyl group to nucleophilic sites on the DNA molecule. annualreviews.org A critical target for alkylation by many carcinogenic alkylating agents is the O6 position of guanine (B1146940). nih.govnih.gov Alkylation at this site can lead to mispairing during DNA replication, where thymine (B56734) is incorrectly paired with O6-propylguanine instead of cytosine. wikipedia.org This mispairing, if not corrected, results in a G:C to A:T transition mutation in the DNA sequence. wikipedia.org The accumulation of such mutations in critical genes, such as tumor suppressor genes or oncogenes, can disrupt normal cell cycle control and contribute to the initiation and progression of cancer. annualreviews.org

The efficiency of DNA repair mechanisms plays a crucial role in mitigating the carcinogenic potential of PMS. nih.gov The enzyme O6-alkylguanine-DNA alkyltransferase (MGMT) is responsible for repairing O6-alkylguanine adducts. nih.gov However, the repair efficiency can vary depending on the size and structure of the alkyl group. nih.gov For instance, while MGMT can efficiently remove smaller alkyl groups, bulkier adducts may be repaired more slowly or not at all, increasing the likelihood of mutations. nih.gov Studies comparing n-propyl methanesulfonate (nPMS) and its isomer isothis compound (iPMS) have shown that the branched structure of the isopropyl group in iPMS hinders its recognition and repair by MGMT, leading to higher cytotoxicity. nih.gov This suggests that the structure of the alkyl group directly influences the persistence of DNA adducts and, consequently, the mutagenic and carcinogenic risk.

Comparative Carcinogenicity Profiles with Other Alkyl Methanesulfonates

The carcinogenic and mutagenic potential of this compound is often evaluated in comparison to other alkyl methanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). nih.govmdpi.comnih.gov These comparisons help to understand the influence of the alkyl group's structure on biological activity.

Studies have shown that the mutagenic potency of alkyl methanesulfonates can vary significantly. For example, in certain bacterial test systems, isothis compound (an isomer of PMS) has been shown to be a more potent mutagen than MMS and EMS. researchgate.netnih.gov This is attributed to differences in their reaction mechanisms (SN1 versus SN2) and the persistence of the DNA adducts they form. nih.govnih.gov

Generally, primary alkyl methanesulfonates like MMS, EMS, and n-propyl methanesulfonate tend to react via an SN2 mechanism, while secondary compounds like isothis compound have a higher propensity for an SN1 reaction. nih.gov The SN1 character is often associated with a higher ratio of O-alkylation to N-alkylation of DNA bases, which is considered more critical for mutagenesis and carcinogenesis. nih.gov

In human lymphoblastoid cells, a study comparing n-alkyl methanesulfonates with varying chain lengths (from methyl to heptyl) found that those with n-alkyl groups of four or more carbons induced not only normally growing (NG) mutants (indicative of point mutations) but also slowly growing (SG) mutants. medwinpublishers.com The induction of SG mutants is associated with larger-scale genetic damage (clastogenicity). medwinpublishers.com In this study, this compound (with a three-carbon chain) was found to increase the frequency of NG mutants but not SG mutants, suggesting it primarily acts as a point mutagen in this system. medwinpublishers.com This contrasts with butyl methanesulfonate and other longer-chain analogues, which exhibited both mutagenic and clastogenic effects. medwinpublishers.com

Table 2: Comparative Mutagenicity of Alkyl Methanesulfonates in Human Lymphoblastoid WTK1 Cells

| Compound | Induction of Normally Growing (NG) Mutants | Induction of Slowly Growing (SG) Mutants | Reference |

| Methyl methanesulfonate (MMS) | Yes | No | medwinpublishers.com |

| Ethyl methanesulfonate (EMS) | Yes | No | medwinpublishers.com |

| n-Propyl methanesulfonate (PMS) | Yes | No | medwinpublishers.com |

| n-Butyl methanesulfonate (BMS) | Yes | Yes | medwinpublishers.com |

| n-Pentyl methanesulfonate (PeMS) | Yes | Yes | medwinpublishers.com |

| n-Hexyl methanesulfonate (HexMS) | Yes | Yes | medwinpublishers.com |

| n-Heptyl methanesulfonate (HepMS) | Yes | Yes | medwinpublishers.com |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis in Complex Matrices

Chromatographic separation is the foundational approach for isolating and analyzing propyl methanesulfonate (B1217627) from intricate sample compositions, such as active pharmaceutical ingredients (APIs) and their formulations.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Alkyl Mesylates

Gas chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile compounds, including alkyl methanesulfonates like propyl methanesulfonate. When coupled with mass spectrometry (GC-MS), it offers exceptional sensitivity and selectivity, making it an ideal choice for trace-level analysis. globalresearchonline.netresearchgate.net The methodology involves vaporizing the sample and separating its components as they traverse a column containing a stationary phase, carried by a gaseous mobile phase.

GC-MS methods developed for alkyl mesylates are often straightforward, involving a "dilute-and-shoot" approach where a diluted sample is directly injected into the instrument. nih.gov Key to achieving optimal separation and peak definition are the careful selection of the injection technique, column type, and temperature gradient. nih.gov Electron ionization (EI) is a commonly utilized ionization source in GC-MS for these compounds, generating distinct fragmentation patterns that facilitate their identification. nih.gov To further enhance sensitivity, Selected Ion Monitoring (SIM) mode is frequently employed, which focuses the detector on specific ions characteristic of the target analyte. nih.govd-nb.info

A study focusing on the determination of various alkyl methanesulfonates in pharmaceutical ingredients highlights the utility of GC-MS for this class of compounds. researchgate.net While this particular study did not include this compound, the described methodology is directly transferable.

Table 1: Typical GC-MS Parameters for Alkyl Mesylate Analysis

| Parameter | Condition |

| Column | DB-5 (30 m x 0.32 mm, 1.0 µm) or similar |

| Injector Temperature | 200 °C |

| Oven Temperature Program | Initial temperature hold, followed by a ramp to a final temperature |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) with UV Detection for Derivatized Products

High-performance liquid chromatography (HPLC) is another cornerstone of analytical chemistry. However, the direct analysis of alkyl sulfonates such as this compound by HPLC with ultraviolet (UV) detection is hampered by their lack of a strong chromophore, which results in poor sensitivity. researchgate.net To circumvent this, a pre-column derivatization step is commonly implemented. nih.govgreyhoundchrom.com This process involves a chemical reaction that attaches a UV-absorbing molecule to the analyte, thereby significantly improving its detectability. nih.govwipo.int

A frequently used derivatizing agent is 2-thionaphthol, which reacts with the methanesulfonate to form a product with strong UV absorbance. wipo.int The resulting derivatized product can then be effectively separated using a reversed-phase HPLC column and quantified by a UV detector. wipo.int

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sulfonate Esters

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the trace analysis of genotoxic impurities, including sulfonate esters. researchgate.netconsensus.app This powerful technique merges the separation capabilities of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry. researchgate.netconsensus.app A significant advantage of LC-MS/MS is its ability to directly analyze these compounds without the need for derivatization, which streamlines sample preparation and minimizes the risk of analytical errors. scienceopen.com

In an LC-MS/MS analysis, the sample is first separated by the liquid chromatograph. The eluting compounds are then ionized, commonly using techniques like atmospheric pressure chemical ionization (APCI). researchgate.netnih.gov The precursor ion of the target analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are monitored by a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and enables quantification at extremely low concentrations. researchgate.netnih.gov

Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization is a crucial strategy for enhancing the analytical sensitivity of compounds that are otherwise difficult to detect, such as this compound. welch-us.com This is particularly true for analytical methods like HPLC-UV and can also be beneficial for GC techniques. The core principle is to chemically modify the analyte to introduce a feature that elicits a stronger response from the detector. greyhoundchrom.com

For HPLC-UV analysis, the most common approach is to introduce a UV-absorbing chromophore. This is typically achieved through a nucleophilic substitution reaction where a reagent displaces the methanesulfonate group. For instance, reagents like sodium dibenzyldithiocarbamate (B1202937) have been successfully used to derivatize methanesulfonate impurities, allowing for their sensitive detection by HPLC-UV. nih.govmdpi.com Other reagents, such as trimethylamine (B31210) and triethylamine (B128534), can be used to create quaternary ammonium (B1175870) derivatives that are suitable for analysis by LC-MS. nih.govresearchgate.net

Table 2: Examples of Derivatization Reagents for Alkyl Mesylates

| Reagent | Analytical Technique | Purpose |

| 2-Thionaphthol | HPLC-UV | Introduces a UV-absorbing chromophore. wipo.int |

| Sodium dibenzyldithiocarbamate | HPLC-UV | Enhances UV absorption for improved sensitivity. nih.govmdpi.com |

| Trimethylamine/Triethylamine | LC-MS | Forms polar, ionic derivatives suitable for HILIC separation. nih.govresearchgate.net |

Method Validation for Quantitative Analysis in Pharmaceutical and Research Contexts

The validation of analytical methods is a critical and mandatory step in the pharmaceutical industry to ensure the reliability and accuracy of quantitative data for impurities like this compound. wdh.ac.idrsc.org This process demonstrates that an analytical procedure is fit for its intended purpose and adheres to guidelines set by regulatory bodies such as the International Council for Harmonisation (ICH). rsc.orgrsc.org

Key parameters that are assessed during method validation for trace genotoxic impurities include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix. mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. rsc.orgnih.gov For genotoxic impurities, the LOQ must be at or below the established Threshold of Toxicological Concern (TTC). scienceopen.com

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a specified range. nih.gov

Accuracy: The closeness of the measured value to the true value, often determined through spike and recovery experiments. nih.govnih.gov

Precision: The degree of agreement between repeated measurements of the same sample, encompassing both repeatability (within-day) and intermediate precision (between-day). nih.gov

Range: The concentration interval over which the method is shown to be linear, accurate, and precise.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in its parameters. nih.gov

Validated methods for alkyl methanesulfonates have demonstrated LOQs in the low parts-per-million (ppm) range, confirming their suitability for controlling these impurities in pharmaceutical products. nih.govnih.gov

Environmental Fate and Exposure Assessment

Environmental Release and Distribution Pathways

Propyl methanesulfonate (B1217627) can be released into the environment, and its distribution is largely governed by its physicochemical properties. epa.gov The primary route of environmental entry is through its use and disposal. ontosight.ai Due to its high water solubility, if released into the environment, it is expected to predominantly partition to the aquatic compartment. industrialchemicals.gov.au One model indicated that approximately 99.34% of releases will likely remain in water. industrialchemicals.gov.au Conversely, its transport to the atmosphere or absorption into sediments is not considered significant. epa.gov

The handling and disposal of propyl methanesulfonate are subject to regulatory guidelines to prevent environmental contamination. ontosight.ai In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide directives for its safe management. ontosight.ai

Degradation Pathways in Environmental Compartments

The persistence of this compound in the environment is determined by various degradation processes, including hydrolysis, phototransformation, and biodegradation.

Hydrolysis in Aquatic Environments

Hydrolysis is a significant degradation pathway for this compound in aquatic environments. The rate of hydrolysis is influenced by pH. Studies have shown that the hydrolysis of methanesulfonate esters is dominated by the water rate and is not significantly affected by changes from neutral to slightly alkaline pH. researchgate.net For instance, the rate constants for the hydrolysis of methyl, ethyl, and isothis compound were found to be unaffected by deviations from pH neutrality. enovatia.com The presence of water can also suppress the formation of sulfonate esters and provides a faster degradation pathway through hydrolysis. enovatia.com

A study investigating the abiotic degradation of a similar chemical at pH 4, 7, and 9 showed no evidence of hydrolytic loss over five days at 50°C, suggesting that under certain conditions, hydrolysis may be slow. industrialchemicals.gov.au However, another study demonstrated that adjusting the pH to 7 and increasing reflux time allows for the complete hydrolysis of the alkyl sulfonate ester without affecting other ester groups in a molecule. researchgate.net

Phototransformation in Air and Water

Phototransformation, or degradation by light, is another potential pathway for the breakdown of this compound. In the atmosphere, chemical compounds can undergo direct phototransformation or indirect transformation through reactions with photochemically-formed reactive species like hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3). ecetoc.org It is believed that reactions with OH and O3 are the most significant indirect phototransformation pathways. ecetoc.org

In aquatic environments, the notified chemical is expected to undergo photochemical degradation. industrialchemicals.gov.au

Biodegradation in Water, Sediment, and Soil

Information regarding the biodegradation of this compound in water, sediment, and soil is limited. scbt.com However, the potential for microbial degradation of similar compounds exists. For instance, microbial defluorination of perfluoroalkyl substances (PFAS) precursors can reduce their bioaccumulation potential, highlighting the role of microorganisms in breaking down complex organic molecules. dtic.mil

Bioaccumulation Potential and Transport Modeling

Bioaccumulation refers to the accumulation of a chemical in an organism at a higher concentration than in the surrounding environment. The bioaccumulation potential of this compound is considered to be low. industrialchemicals.gov.au This is based on its high water solubility and its log P value, which is a measure of its lipophilicity. industrialchemicals.gov.au Chemicals with low lipophilicity are less likely to accumulate in the fatty tissues of organisms.

Transport models are used to predict the movement and fate of chemicals in the environment. For this compound, fugacity modeling suggests a high partitioning to the aquatic compartment upon release. industrialchemicals.gov.au Mathematical models are also employed to understand the transport of other persistent organic pollutants, which can inform the potential behavior of this compound. dtic.mil

Occurrence as Potential Genotoxic Impurities in Pharmaceutical Products

This compound belongs to a class of compounds known as sulfonate esters, which are considered potential genotoxic impurities (PGIs). restek.com PGIs are of significant concern in the pharmaceutical industry because they have the potential to damage DNA and cause mutations, which could lead to cancer. shimadzu.comasianjpr.com

Sulfonate esters can form as byproducts during the synthesis of active pharmaceutical ingredients (APIs), particularly when sulfonic acids are used in the presence of alcohols. restek.comasianjpr.com Regulatory bodies like the European Medicines Agency (EMEA) have set stringent limits for the presence of such impurities in pharmaceutical products, often at a Threshold of Toxicological Concern (TTC) of 1.5 µg per person per day. shimadzu.comacs.org

Several analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS), have been developed to detect and quantify trace levels of this compound and other sulfonate esters in APIs. shimadzu.comshimadzu.com These methods are crucial for ensuring the safety of pharmaceutical products. shimadzu.com

Table 1: Analytical Methods for Detecting this compound as a PGI

| Analytical Technique | Sample Matrix | Purpose | Reference |

| GC-MS/MS | Amlodipine besylate API | Quantification of PGI | shimadzu.com |

| GC-MS | Active Pharmaceutical Ingredients (API) | Quantification of PGI | shimadzu.com |

| GC/FID and GC/MS | Pharmaceuticals | Trace analysis of residual sulfonate esters | researchgate.net |

Propyl Methanesulfonate in Advanced Chemical and Biological Applications

Role as a Building Block in Pharmaceutical Synthesis

Propyl methanesulfonate (B1217627) (PMS) is a key intermediate and alkylating agent in the synthesis of active pharmaceutical ingredients (APIs) and their derivatives. cymitquimica.com The methanesulfonate (mesylate) group's ability to act as a superior leaving group facilitates the transfer of a propyl group to a nucleophile, a fundamental reaction in constructing the carbon skeleton of many organic molecules. researchgate.net

One of the significant applications of PMS and its derivatives is in the creation of advanced building blocks for drug discovery. researchgate.net A notable example is the synthesis of spirocyclic pyrrolidines. These structures are considered "privileged" in medicinal chemistry due to their three-dimensional character, which can lead to improved physicochemical properties and metabolic stability compared to flatter molecules. researchgate.net In a multi-step synthesis, a derivative, 3-(1-(((benzyloxy)carbonyl)amino)cyclobutyl)propyl methanesulfonate, is used as a key intermediate. The methanesulfonate group is displaced intramolecularly to form the desired spirocyclic pyrrolidine (B122466) ring system. researchgate.net These pyrrolidines are central cores for potent antibacterial agents like Sitafloxacin and Olamufloxacin. elsevierpure.comnih.gov

The synthesis process often requires high-purity reagents to ensure the quality of the final API. This compound can be produced to pharmaceutical-grade standards (>98% purity), ensuring its reliability in these controlled, multi-step reactions. However, due to their reactivity, alkyl sulfonates like PMS can also be potential genotoxic impurities (GTIs) if they are formed as byproducts and not fully removed from the final drug substance. researchgate.netresearchgate.net This occurs if methanesulfonic acid, often used to form drug salts, reacts with residual propanol (B110389) from the synthesis. researchgate.net Therefore, stringent analytical testing is employed to ensure their absence in the final pharmaceutical product. researchgate.net

Table 1: Synthesis of Spirocyclic Pyrrolidines using a this compound Derivative

| Step | Reaction | Reagent Used | Purpose | Reference |

| 1 | Hydroboration-Oxidation | Borane (NaBH₄/I₂) | Converts a terminal alkene to a primary alcohol. | researchgate.net |

| 2 | Mesylation | Methanesulfonyl Chloride | Converts the primary alcohol into a methanesulfonate ester. | researchgate.net |

| 3 | Cyclization (Key Step) | 3-(1-(((benzyloxy)carbonyl)amino)cyclobutyl)this compound | Intramolecular nucleophilic substitution where the amine attacks the propyl chain, displacing the mesylate group to form the pyrrolidine ring. | researchgate.net |

| 4 | Deprotection | Various | Removes protecting groups to yield the final spirocyclic pyrrolidine building block. | researchgate.net |

Applications in Drug Discovery and Medicinal Chemistry Research

In drug discovery and medicinal chemistry, this compound is primarily utilized as a research tool due to its properties as a mono-functional alkylating agent. wikipedia.org Its ability to covalently attach a propyl group to nucleophilic sites on biomolecules, particularly DNA, is extensively studied to understand the mechanisms of DNA damage and repair. researchgate.net This research is fundamental to the development of novel cancer therapies. numberanalytics.commdpi.com

Alkylating agents are a cornerstone of cancer chemotherapy. wikipedia.orgnumberanalytics.com By damaging the DNA of rapidly dividing cancer cells, they can trigger cell cycle arrest and apoptosis (programmed cell death). mdpi.com While PMS itself is not a therapeutic drug, it serves as a model compound in genotoxicity studies. Researchers use PMS to induce specific types of DNA lesions, such as O⁶-propylguanine, and then study how cells respond to this damage.

These studies help to:

Identify DNA Repair Pathways: Elucidate the specific cellular mechanisms, such as the Fanconi Anemia (FANC) pathway or O⁶-methylguanine-DNA methyltransferase (MGMT), that are activated to repair alkylation damage. researchgate.net

Understand Mutagenesis: Investigate how unrepaired DNA lesions lead to mutations, which can drive cancer development. nih.gov

Screen for New Drugs: Develop assays to screen for new drug candidates that can either enhance the DNA-damaging effects of chemotherapies or inhibit DNA repair in cancer cells, making them more susceptible to treatment.

The genotoxic potential of alkyl methanesulfonates varies with the alkyl group. Isothis compound (IPMS), for instance, is considered one of the most potent mutagens in this class. researchgate.net Comparative studies between propyl, isopropyl, ethyl, and methyl methanesulfonates help researchers understand structure-activity relationships, providing insight into how small changes in molecular structure can significantly impact biological activity. nih.gov

Table 2: Research Applications of this compound and Analogs

| Research Area | Application | Key Findings/Objectives | Related Compounds | References |

| Genotoxicity | Induce DNA alkylation in vitro and in vivo. | Study the formation of DNA adducts (e.g., O⁶-alkylguanine) and their role in mutagenesis. | Methyl methanesulfonate (MMS), Ethyl methanesulfonate (EMS), Isothis compound (IPMS) | nih.gov, researchgate.net, , researchgate.net |

| DNA Repair | Probe cellular responses to DNA damage. | Identify and characterize the enzymatic pathways responsible for repairing alkylation damage. | Isothis compound (IPMS) | researchgate.net |

| Drug Discovery | Model compound for alkylating chemotherapeutics. | Understand mechanisms of action and resistance to alkylating agents used in cancer therapy. | Nitrogen Mustards, Nitrosoureas | numberanalytics.com, wikipedia.org, mdpi.com |

Use in the Synthesis of Specialty Chemicals and Materials